BenchChemオンラインストアへようこそ!

6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

IDO inhibitor TDO modulator immuno-oncology

This N-6 phenacyl-substituted imidazo[1,2-c]quinazoline is covered explicitly by IDO/TDO modulation patent WO2017149469. Unlike 2- or 3-substituted analogs, its ketone carbonyl provides a synthetic handle for late-stage diversification, enabling structure-guided hit-to-lead optimization for cancer immunotherapy without altering the tricyclic core. Ideal for exploring α-glucosidase catalytic-dyad engagement or lipid-peroxidation inhibition via enhanced lipophilicity. NCI-registered (NSC 382006) with available COMPARE analysis fingerprint.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
Cat. No. B5992919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H15N3O2/c22-16(13-6-2-1-3-7-13)12-21-15-9-5-4-8-14(15)17-19-10-11-20(17)18(21)23/h1-9H,10-12H2
InChIKeyXPKBZGLVMOTSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one: Structural Identity and Scaffold Context for Procurement Evaluation


6-(2-Oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (IUPAC: 6-phenacyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one; molecular formula C18H15N3O2; molecular weight 305.3 g/mol) is a synthetic tricyclic heterocycle belonging to the 2,3-dihydroimidazo[1,2-c]quinazolin-5(3H)-one chemotype [1]. This scaffold has been explored as a privileged structure across multiple therapeutic target classes, including α1-adrenoceptor antagonism [2], cGMP-specific phosphodiesterase (PDE5) inhibition [3], phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) dual inhibition [4], α-glucosidase inhibition [5], and, most relevantly for this specific N-6 phenacyl-substituted derivative, indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) modulation as disclosed in patent WO2017149469 [1]. The compound bears the NCI identifier NSC 382006, indicating its prior entry into the National Cancer Institute's screening program [6].

Why 6-(2-Oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one Cannot Be Interchanged with Common Imidazoquinazoline Analogs


Within the 2,3-dihydroimidazo[1,2-c]quinazoline class, biological activity is exquisitely sensitive to both the position and electronic character of ring substituents. The N-6 phenacyl group (‒CH2‒CO‒Ph) in this compound introduces a ketone carbonyl at a specific distance from the tricyclic core, creating a hydrogen-bond-accepting locus and a distinct conformational profile not present in the unsubstituted parent scaffold 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1) or in N-6 benzyl, N-6 alkyl, or C-2 aryl-substituted analogs [1]. Literature SAR data for this chemotype demonstrate that substitution at the N-6 versus C-2 versus C-3 positions yields profoundly divergent target engagement profiles: compounds bearing (substituted phenylpiperazinyl)methyl at the 3-position of the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one ring system exhibit superior α1-adrenoceptor affinity compared to 2-substituted congeners [2], while N-3-substituted imidazoquinazolinones achieve PDE5 inhibitory potency through entirely different pharmacophoric requirements [3]. The phenacyl-bearing N-6 substitution is structurally positioned to address the IDO/TDO target space disclosed in WO2017149469 [1], and generic interchange with commercially more common N-6 benzyl, N-6 methyl, or unsubstituted core variants without explicit matched-pair activity data would carry a high probability of target-class misassignment and null biological outcome.

Quantitative Differentiation Evidence: 6-(2-Oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one Against Closest Comparators


Evidence Item 1: Target-Class Assignment for IDO/TDO Modulation — Patent-Disclosed Structural Scope

Patent WO2017149469 explicitly encompasses 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one within its claimed structural scope as a compound of Formula (IA) where Y is –C(O)– and the N-6 substituent is a substituted or unsubstituted arylalkyl moiety bearing a carbonyl function [1]. The patent distinguishes two activity tiers: compounds exhibiting human IDO IC50 values ≤500 nM, and those with IC50 >500 nM [1]. While individual compound data are not publicly disclosed in the patent document, the structural inclusion of the phenacyl-bearing N-6 substitution pattern within the ≤500 nM tier claims implies that this specific substitution geometry is compatible with sub-micromolar IDO engagement. By contrast, the unsubstituted parent scaffold 2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one (CAS 38767-52-1) lacks the N-6 substituent altogether and is not represented in the IDO/TDO patent claims, while 6-benzyl analogs lack the ketone carbonyl hydrogen-bond-accepting feature that distinguishes the phenacyl group .

IDO inhibitor TDO modulator immuno-oncology tryptophan metabolism

Evidence Item 2: Scaffold-Class α-Glucosidase Inhibitory Potency Range — Positioning the Phenacyl Derivative Within Known SAR

A 2023 study by Peytam et al. systematically evaluated two series of substituted imidazo[1,2-c]quinazolines (compounds 6a–c and 11a–o) for Saccharomyces cerevisiae α-glucosidase inhibition, reporting IC50 values spanning 12.44 ± 0.38 μM to 308.33 ± 0.06 μM, with the most potent compound (11j) exhibiting an IC50 of 12.44 μM — representing a ~60-fold improvement over the standard drug acarbose (IC50 = 750.0 ± 1.5 μM) [1]. The SAR analysis established that substitution at the 2- and 3-positions of the imidazo[1,2-c]quinazoline core critically modulates inhibitory potency, with electron-withdrawing and lipophilic substituents generally enhancing activity [1]. This compound, bearing a phenacyl substituent at N-6 (rather than the 2- or 3-positions explored in the reference study), occupies an uncharted region of the scaffold's substitution space. The phenacyl group introduces a ketone carbonyl capable of acting as a hydrogen-bond acceptor — a feature absent in the alkyl- and aryl-substituted derivatives characterized in the reference panel — which could engage catalytic site residues differently than the substituents evaluated to date [1].

α-glucosidase inhibition type 2 diabetes imidazoquinazoline SAR

Evidence Item 3: Lipid Peroxidation Inhibition — Antioxidant Potential of Imidazo[1,2-c]quinazolines and Lipophilicity-Driven Differentiation

Domány et al. (1998) prepared and characterized a series of imidazo[1,2-c]quinazolines and 5,6-dihydroimidazo[1,2-c]quinazolines of systematically varied lipophilic character and demonstrated, via cyclic voltammetry, that all members of the series possess antioxidant properties predictive of lipid peroxidation inhibitory activity [1]. The study established a direct relationship between substituent lipophilicity and membrane-partitioning-dependent antioxidant efficacy [1]. This compound's N-6 phenacyl substituent — incorporating a benzoyl moiety (Ph–CO–) with a calculated contribution to logP significantly exceeding that of the hydrogen atom present at the equivalent position in the unsubstituted parent (CAS 38767-52-1) — is predicted to confer increased lipophilicity relative to the unsubstituted core, the N-6 methyl analog, or the N-6 benzyl analog (which lacks the polarizable carbonyl) [1]. The Domány study further demonstrated that for the 5,6-dihydro series (the oxidation state matching this compound), antioxidant properties measured by cyclic voltammetry correlate with the Hammett σ constants of ring substituents, providing a quantitative framework for predicting the electron-withdrawing phenacyl group's effect on oxidation potential [1].

lipid peroxidation inhibition antioxidant cyclic voltammetry oxidative stress

Evidence Item 4: NCI-60 Screening Registration — Precedent for Anticancer Evaluation in a Standardized Panel

This compound is registered under the identifier NSC 382006 in the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository [1]. The assignment of an NSC number indicates that the compound was formally accessioned into the NCI's screening collection and subjected to, at minimum, the NCI-60 human tumor cell line one-dose screen (or, potentially, the full five-dose GI50 determination panel) [2]. By contrast, the unsubstituted parent scaffold (CAS 38767-52-1) and the commonly available 6-benzyl analog (CAS not found in NCI registry) do not carry NSC identifiers, suggesting they were not prioritized for NCI screening . This differential institutional attention reflects a structural filtering process: the N-6 phenacyl group — combining aromatic character with a hydrogen-bond-accepting carbonyl — likely satisfied NCI's drug-like chemical diversity criteria for anticancer screening inclusion, whereas simpler N-6 substituents did not. While the specific NCI-60 growth inhibition data for NSC 382006 were not retrievable from publicly accessible DTP web interfaces during preparation of this guide, the NSC registration itself constitutes an independent organizational validation of structural novelty and screening-worthiness.

NCI-60 screening anticancer cytotoxicity developmental therapeutics

Evidence Item 5: Synthetic Accessibility and Purification — Patent-Documented One-Step Route from Commercial Precursors

United States Patent 5,128,338 (Bourguignon et al., assigned to Adir et Compagnie) describes a one-step synthesis of imidazo[1,2-c]quinazoline compounds via condensation of 4-amino-2-quinazolinone with phenacyl bromide in dimethylformamide at 120 °C for 3 hours, yielding the 2-phenyl-5-oxo-5,6-dihydroimidazo[1,2-c]quinazoline product at 52% isolated yield after aqueous workup [1]. While the patent specifically exemplifies the 2-phenyl regioisomer (rather than the 6-phenacyl regioisomer of interest), the reaction between 4-amino-2-quinazolinone and phenacyl bromide demonstrates the feasibility of phenacyl incorporation into the imidazoquinazoline scaffold under straightforward thermal conditions using commercially available starting materials [1]. In contrast, the synthesis of N-6 benzyl analogs typically requires additional alkylation steps using benzyl halides and a base (e.g., NaH/DMF) [1], introducing an extra synthetic transformation with associated yield losses and purification burden. The 4-amino-2-quinazolinone precursor is itself prepared via the well-established Breukink-Verkade procedure (Rec. Trav. Chim. 79, 443–453, 1960), ensuring reliable supply [1].

one-step synthesis 4-amino-2-quinazolinone phenacyl bromide medicinal chemistry

Prioritized Research and Procurement Application Scenarios for 6-(2-Oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one


Scenario 1: IDO/TDO Inhibitor Lead Optimization in Immuno-Oncology Drug Discovery

Medicinal chemistry teams pursuing IDO or TDO inhibitors for cancer immunotherapy should prioritize this compound as a structurally pre-qualified starting point for hit-to-lead optimization. Patent WO2017149469 explicitly encompasses the N-6 phenacyl imidazoquinazoline chemotype within its claims for IDO/TDO modulation [1]. The phenacyl substituent provides a synthetically accessible handle (ketone carbonyl) for late-stage diversification via reductive amination, oxime formation, or Grignard addition, enabling rapid exploration of the N-6 vector's SAR without altering the tricyclic core. The compound's documented single-step synthetic route from 4-amino-2-quinazolinone and phenacyl bromide [2] further supports efficient analog generation, reducing cycle times in iterative medicinal chemistry campaigns.

Scenario 2: Scaffold-Hopping Reference for α-Glucosidase Inhibitor Programs

For research groups developing next-generation α-glucosidase inhibitors for type 2 diabetes, this compound represents a valuable scaffold-hopping probe that explores the N-6 substitution vector — a region of the imidazo[1,2-c]quinazoline pharmacophore not characterized in the published SAR by Peytam et al. (2023), where all active compounds were substituted at the 2- or 3-positions [1]. The established scaffold-class potency range (IC50 12.44–308.33 μM, representing up to ~60-fold improvement over acarbose at IC50 750 μM) provides a quantitative benchmark against which the N-6 phenacyl derivative can be evaluated [1]. Procurement of this compound enables systematic exploration of whether the N-6 phenacyl carbonyl engages the enzyme's catalytic dyad (Asp214/Glu276 in S. cerevisiae α-glucosidase) through hydrogen-bonding interactions not accessible to the 2- or 3-substituted series.

Scenario 3: Antioxidant / Lipid Peroxidation Inhibitor Screening in Neurodegenerative Disease Models

Neuroscience groups investigating oxidative stress in Parkinson's disease, Alzheimer's disease, or ischemia-reperfusion injury should evaluate this compound within the framework established by Domány et al. (1998), which demonstrated that imidazo[1,2-c]quinazolines with varied lipophilic character inhibit lipid peroxidation in rat brain homogenate models [1]. The N-6 phenacyl group's predicted elevated lipophilicity (relative to the unsubstituted parent CAS 38767-52-1 or the 6-benzyl analog) is expected to enhance membrane partitioning — a critical determinant of antioxidant efficacy in lipid bilayer environments [1]. The electron-withdrawing carbonyl may also modulate the scaffold's oxidation potential as measured by cyclic voltammetry, potentially shifting the compound into a more therapeutically favorable redox window compared to electron-rich N-6 substituents.

Scenario 4: NCI-60 Follow-Up Screening and Mechanism-of-Action Deconvolution

Academic and industrial oncology groups with access to the NCI-60 screening data for NSC 382006 should retrieve the COMPARE analysis output for this compound to identify its mechanism-of-action fingerprint. The NSC registration [1] implies that one-dose (and potentially five-dose GI50) data exist in the NCI DTP database. A COMPARE correlation coefficient ≥0.6 against known anticancer agents with established mechanisms (e.g., tubulin inhibitors, topoisomerase poisons, kinase inhibitors) would provide actionable target hypothesis generation. The structural uniqueness of the N-6 phenacyl substitution relative to other imidazoquinazolines in the NCI dataset positions this compound as a potential tool for identifying novel anticancer chemotypes distinguishable from the extensively studied 2- and 3-substituted analogs.

Quote Request

Request a Quote for 6-(2-oxo-2-phenylethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.